molecular formula C14H11BrN2O3S B2696561 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921538-70-7

2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2696561
CAS No.: 921538-70-7
M. Wt: 367.22
InChI Key: USSSZRUFSHWPAL-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been mentioned in the context of antitumor agents, specifically in the design and synthesis of novel 2-oxoindoline-based acetohydrazides .

Scientific Research Applications

Photodynamic Therapy Applications

Research has identified derivatives of benzenesulfonamide, similar in structure to 2-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide, as potential agents in photodynamic therapy for cancer treatment. The studies highlight the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibit promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Anticancer Properties

A series of compounds featuring the benzenesulfonamide moiety, structurally related to 2-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies demonstrate the potential of such compounds to serve as effective agents against various microbial strains and cancer cell lines, underlining their therapeutic promise. The compounds exhibit varied activities, with some showing superior efficacy compared to standard treatments, highlighting the chemical's versatility and potential in drug development (Kumar et al., 2014); (Ranganatha et al., 2018).

Synthesis of Novel Compounds

The compound has also been the focus of studies aimed at synthesizing novel derivatives with potential biological activities. These research efforts have led to the creation of diverse compounds, including those with potential as carbonic anhydrase inhibitors and as agents in the treatment of Alzheimer's disease. Such studies are crucial for expanding the chemical space of benzenesulfonamide derivatives and exploring their therapeutic capacities (Eldehna et al., 2017); (Abbasi et al., 2014).

Properties

IUPAC Name

2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSSZRUFSHWPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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